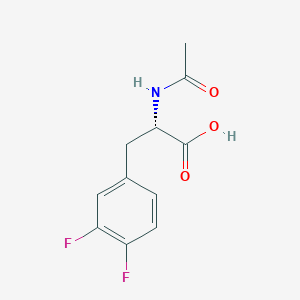
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an acetamido group, a difluorophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,4-difluorophenylacetic acid.
Amidation: The carboxylic acid group of 3,4-difluorophenylacetic acid is converted to an amide using acetic anhydride and a suitable base.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Final Product: The (S)-enantiomer is isolated and purified to obtain (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid.
Industrial Production Methods
Industrial production of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of chiral catalysts and advanced purification techniques ensures high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Difluorophenyl)propionic acid: Similar structure but lacks the acetamido group.
3,4-Difluorophenylacetic acid: Similar structure but lacks the propanoic acid moiety.
3,4-Difluorophenylboronic acid: Contains a boronic acid group instead of the propanoic acid moiety.
Uniqueness
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid is unique due to the presence of both the acetamido and difluorophenyl groups, which confer specific chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in enantioselective synthesis and chiral drug development.
Biological Activity
Overview
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid, identified by CAS number 266360-51-4, is an organic compound notable for its unique structure which includes an acetamido group and a difluorophenyl group. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H11F2NO3 |
| Molecular Weight | 243.21 g/mol |
| CAS Number | 266360-51-4 |
| Solubility | Varies with solvent |
The biological activity of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may modulate enzyme activities and receptor functions, leading to various pharmacological effects. The precise mechanisms involve binding to enzymes or receptors, which can alter their activity and influence biological pathways.
Pharmacological Effects
- Anti-inflammatory Properties : Studies have shown that (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The compound has been investigated for its antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Potential Anticancer Activity : Preliminary research suggests that this compound may inhibit the proliferation of certain cancer cell lines, although further studies are required to elucidate its efficacy and mechanisms.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various acetamido derivatives, including (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid. Results indicated a significant reduction in inflammatory markers in vitro .
- Antioxidant Activity Assessment : In a comparative study assessing the antioxidant capacity of several compounds, (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid was shown to scavenge free radicals effectively, demonstrating potential therapeutic applications in oxidative stress-related conditions .
- Anticancer Activity Evaluation : Research conducted on the cytotoxic effects of this compound on various cancer cell lines revealed promising results, with notable inhibition of cell growth at specific concentrations . Further investigations are ongoing to explore the potential for drug development.
Properties
Molecular Formula |
C11H11F2NO3 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
SPVDQWMZORVWCR-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















